Cas no 99260-65-8 (Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-3-[[(2S,5S,6S)-5-[[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-,(3R,4aR,12bS)- (9CI))
99260-65-8 structure
Product Name:Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-3-[[(2S,5S,6S)-5-[[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-,(3R,4aR,12bS)- (9CI)
Numéro CAS:99260-65-8
Le MF:C43H48O16
Mégawatts:820.831634521484
CID:808769
PubChem ID:127271
Update Time:2025-04-19
Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-3-[[(2S,5S,6S)-5-[[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-,(3R,4aR,12bS)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-3-[[(2S,5S,6S)-5-[[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-,(3R,4aR,12bS)- (9CI)
- saquayamycin
- 1,5-Anhydro-2,6-dideoxy-4-O-(6-methyl-5-oxo-5,6-dihydro-2H-pyran-2-yl)-1-[4a,8,12b-trihydroxy-3-methyl-3-({6-methyl-5-[(6-methyl-5-oxo-5,6-dihydro-2H-pyran-2-yl)oxy]oxan-2-yl}oxy)-1,7,12-trioxo-1,2,3,4,4a,7,12,12b-octahydrotetraphen-9-yl]hexitol
- 99260-65-8
- Benz(a)anthracene-1,7,12(2H)-trione, 9-(2,6-dideoxy-4-O-((2R-trans)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl)-beta-D-arabino-hexopyranosyl)-3-((5-((5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)oxy)-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-, (3R-(3-alpha(2S*,5S*(2R*,6S*)6S*),4a-alpha,12b-alpha))-
- 4a,8,12b-trihydroxy-9-[4-hydroxy-6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
- DTXSID40912810
- Saquayamycin A
-
- Piscine à noyau: 1S/C43H48O16/c1-19-26(44)8-11-32(54-19)57-29-10-13-34(56-21(29)3)59-41(5)17-31(47)43(52)36-25(14-15-42(43,51)18-41)38(49)35-24(39(36)50)7-6-23(37(35)48)30-16-28(46)40(22(4)53-30)58-33-12-9-27(45)20(2)55-33/h6-9,11-12,14-15,19-22,28-30,32-34,40,46,48,51-52H,10,13,16-18H2,1-5H3
- La clé Inchi: PSCPFFPJZFSAMI-UHFFFAOYSA-N
- Sourire: O(C1CCC(C(C)O1)OC1C=CC(C(C)O1)=O)C1(C)CC(C2(C3C(C4C=CC(=C(C=4C(C=3C=CC2(C1)O)=O)O)C1CC(C(C(C)O1)OC1C=CC(C(C)O1)=O)O)=O)O)=O
Propriétés calculées
- Qualité précise: 820.29423544g/mol
- Masse isotopique unique: 820.29423544g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 16
- Comptage des atomes lourds: 59
- Nombre de liaisons rotatives: 7
- Complexité: 1890
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 14
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.4
- Surface topologique des pôles: 231Ų
Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-3-[[(2S,5S,6S)-5-[[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-,(3R,4aR,12bS)- (9CI) Littérature connexe
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
99260-65-8 (Benz[a]anthracene-1,7,12(2H)-trione,9-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-b-D-arabino-hexopyranosyl]-3-[[(2S,5S,6S)-5-[[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-3,4,4a,12b-tetrahydro-4a,8,12b-trihydroxy-3-methyl-,(3R,4aR,12bS)- (9CI)) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Henan Dongyan Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot